Rosiridin

Übersicht

Beschreibung

Rosiridin is a chemical compound that has been isolated from the plant Rhodiola sachalinensis. It is a monoterpene glycoside known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. This compound has shown promise in inhibiting monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rosiridin can be synthesized through the extraction of Rhodiola sachalinensis roots. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer. The aqueous layer is further extracted with n-butanol to give a n-butanol-soluble phase . The absolute stereostructure of this compound has been determined through the application of the modified Mosher’s method .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Rhodiola sachalinensis roots using similar partitioning and extraction techniques as described above. The process is optimized to maximize yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Rosiridin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that have enhanced therapeutic properties. These derivatives are studied for their potential use in treating neurodegenerative diseases and other medical conditions .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Anti-Huntington's Disease

Recent studies have demonstrated that rosiridin exhibits significant neuroprotective effects against Huntington's disease. In an experimental model using 3-nitropropionic acid to induce Huntington-like symptoms, this compound treatment resulted in notable improvements in behavioral parameters such as memory retention and motor coordination. Key biochemical markers, including oxidative stress levels and inflammatory cytokines, were also positively modulated by this compound treatment, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Memory Impairment Prevention

Another study investigated the effects of this compound on aluminum chloride-induced memory impairment in rats. The results showed that this compound significantly improved cognitive function as measured by various behavioral tests (Y-maze, Morris Water Maze). Biochemical analyses revealed that this compound restored levels of neurotransmitters and reduced oxidative stress markers, suggesting its efficacy in counteracting cognitive decline associated with neurotoxic agents .

Antioxidant Properties

This compound's antioxidant capacity has been highlighted in multiple studies. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role in mitigating oxidative damage . Furthermore, it enhances the activity of endogenous antioxidant enzymes, which are crucial for maintaining cellular homeostasis under oxidative stress conditions.

Anti-Inflammatory Effects

This compound has also been linked to anti-inflammatory properties. In models of neuroinflammation, it effectively decreased levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This modulation of inflammatory pathways is critical for protecting neuronal integrity and function .

Pharmacokinetics

A pharmacokinetic study assessed the plasma levels of this compound following oral administration of Rhodiola rosea extracts in rats. The findings indicated that this compound reached peak plasma concentrations within 15-30 minutes post-administration, suggesting good bioavailability and potential for systemic effects . This aspect is vital for considering this compound's application in clinical settings.

Data Table: Summary of this compound Applications

Case Studies

-

Neuroprotection Against Huntington's Disease

In a controlled study involving animal models, this compound was administered to assess its impact on Huntington-like symptoms induced by 3-nitropropionic acid. Results showed significant improvements in both behavioral tests and biochemical markers related to oxidative stress and inflammation . -

Cognitive Function Restoration

Another investigation focused on rats exposed to aluminum chloride, which typically induces memory impairment. The administration of this compound led to a marked improvement in memory-related tasks and restored several biochemical parameters associated with cognitive health .

Wirkmechanismus

Rosiridin exerts its effects primarily through the inhibition of monoamine oxidases A and B. This inhibition prevents the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This mechanism is believed to contribute to its neuroprotective and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Rosiridin is unique compared to other monoterpene glycosides due to its specific inhibition of monoamine oxidases A and B. Similar compounds include:

Rosiridosides A, B, and C: These compounds are also isolated from Rhodiola sachalinensis and share similar glycoside structures but differ in their specific biological activities.

Salidroside: Another glycoside found in Rhodiola species, known for its adaptogenic and neuroprotective properties.

This compound stands out due to its potent inhibition of monoamine oxidases and its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.

Biologische Aktivität

Rosiridin, a monoterpene derived from Rhodiola rosea, has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This article explores the biological activity of this compound, focusing on its effects on memory, oxidative stress, and neurotransmitter modulation, supported by detailed research findings and data tables.

Overview of this compound

This compound has been identified as one of the active compounds in Rhodiola rosea, traditionally used for its adaptogenic properties. Its pharmacological activities include monoamine oxidase (MAO) inhibition, which may contribute to its antidepressant effects. Recent studies have highlighted its role in ameliorating cognitive deficits and oxidative stress in various experimental models.

1. Neuroprotective Effects

This compound has shown significant protective effects against cognitive decline induced by neurotoxic agents such as aluminum chloride (AlCl₃). In a study involving rats, treatment with this compound at doses of 10 and 20 mg/kg resulted in:

- Behavioral Improvements : Enhanced performance in the Y-maze and Morris Water Maze tests indicated improved spatial learning and memory.

- Biochemical Restorations : Significant reductions in acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) levels were observed, suggesting a restoration of cholinergic function disrupted by AlCl₃ exposure .

2. Antioxidant Activity

This compound's antioxidant properties were assessed through various biochemical markers:

- Antioxidant Enzyme Levels : Treatment with this compound significantly elevated levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), which are crucial for combating oxidative stress .

- Malondialdehyde (MDA) Levels : MDA, a marker of lipid peroxidation, was significantly reduced in this compound-treated groups, indicating decreased oxidative damage .

Table 1: Summary of Key Findings on this compound's Biological Activity

3. Cognitive Enhancement in Huntington’s Disease Models

In another study focused on Huntington's disease models, this compound demonstrated significant neuroprotective effects by modulating oxidative stress and inflammatory responses:

- Behavioral Assessments : Improvements were noted in memory retention during elevated plus-maze tests.

- Biochemical Modulation : this compound treatment led to alterations in pro-inflammatory cytokines and brain-derived neurotrophic factor (BDNF) levels, further supporting its neuroprotective role .

Pharmacokinetics

A pharmacokinetic study investigated the plasma levels of this compound after oral administration of Rhodiola rosea extracts:

Eigenschaften

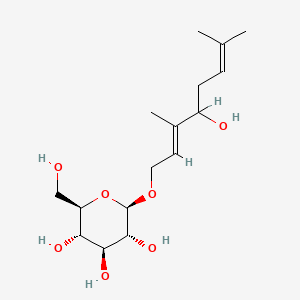

CAS-Nummer |

100462-37-1 |

|---|---|

Molekularformel |

C16H28O7 |

Molekulargewicht |

332.39 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1 |

InChI-Schlüssel |

PBPYEEMQIFDGSQ-MOIFMYGASA-N |

SMILES |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |

Isomerische SMILES |

CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C |

Kanonische SMILES |

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rosiridin; (-)-Rosiridin; 6'-O-Deacetylrosiridoside C; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.